M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene

Description

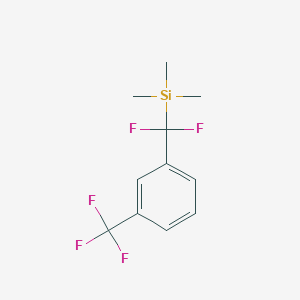

M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene is a fluorinated aromatic compound featuring both a trifluoromethyl (-CF₃) and a trimethylsilyldifluoromethyl (-CF₂Si(CH₃)₃) group at the meta position on the benzene ring. This structural combination introduces unique electronic and steric effects. Its synthesis likely involves multi-step halogenation and silylation reactions, building on methodologies for trifluoromethylbenzene derivatives .

Properties

IUPAC Name |

[difluoro-[3-(trifluoromethyl)phenyl]methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F5Si/c1-17(2,3)11(15,16)9-6-4-5-8(7-9)10(12,13)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMNZGHLTTXUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C1=CC=CC(=C1)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458437 | |

| Record name | {Difluoro[3-(trifluoromethyl)phenyl]methyl}(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149194-34-3 | |

| Record name | {Difluoro[3-(trifluoromethyl)phenyl]methyl}(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrates

The process begins with a fluorinated alkyl sulfur compound (e.g., phenyl trifluoromethyl sulfone or sulfide) reacting with trimethylsilyl chloride (TMSCl) in the presence of magnesium. The magnesium reduces the sulfur precursor, generating a fluoromethyl anion (CF₃⁻ or CF₂H⁻), which subsequently attacks the electrophilic silicon center in TMSCl (Fig. 1).

Key reactants:

Optimized Reaction Conditions

Optimal performance is achieved under inert atmospheres (N₂ or Ar) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Critical parameters include:

Under these conditions, yields of trimethylsilyl-CF₃ products reach 70–85%. For M-(trimethylsilyldifluoromethyl)-trifluoromethylbenzene, meta-substitution is controlled by using pre-functionalized benzene derivatives (e.g., m-bromo-trifluoromethylbenzene) as starting materials.

Autocatalytic Reductive Pathways

An innovative variation disclosed in employs autocatalysis, where byproducts regenerate reactants (Fig. 5). For example, diphenyl disulfide (PhSSPh), a byproduct of the silylation step, reacts with trifluoromethane (CF₃H) to reform phenyl trifluoromethyl sulfide:

This cycle reduces reliance on stoichiometric sulfur precursors, lowering costs and waste. Pilot-scale trials reported a 15% reduction in raw material consumption without compromising yield.

Challenges in Difluoromethylation

Introducing the -CF₂SiMe₃ group poses distinct challenges due to the lower stability of CF₂H⁻ intermediates compared to CF₃⁻. The patent notes that substituting CF₃ precursors with difluoromethyl phenyl sulfone (PhSO₂CF₂H) requires stricter temperature control (−50°C to 0°C) to prevent decomposition. Even with optimized conditions, yields for difluoromethylated silanes are 10–15% lower than trifluoromethyl analogues.

Comparative Analysis of Methods

The table below contrasts two primary routes to this compound:

Industrial-Scale Considerations

For commercial production, the magnesium-mediated method is favored due to its compatibility with continuous flow reactors. Key industrial adaptations include:

Chemical Reactions Analysis

Types of Reactions

M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl or trimethylsilyldifluoromethyl groups are replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The compound can undergo coupling reactions to form larger molecules with multiple benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield benzene derivatives with different functional groups, while coupling reactions can produce polyaromatic compounds.

Scientific Research Applications

Chemical Synthesis

1.1. Trifluoromethylation Reactions

M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene can serve as a precursor for the synthesis of various trifluoromethylated compounds. The trifluoromethyl group is known for enhancing the biological activity of pharmaceuticals and agrochemicals due to its unique electronic properties. Recent studies have demonstrated that trifluoromethylation can be achieved through radical anion-based mechanisms, allowing for the selective functionalization of unactivated trifluoromethylarenes .

1.2. Hydrodefluorination (HDF)

The compound has been utilized in hydrodefluorination processes, where C–F bonds are cleaved to yield difluoromethyl compounds. This reaction is significant for developing new fluorinated scaffolds that are integral in drug design . For instance, the use of photoredox catalysts has enabled efficient HDF reactions under mild conditions, facilitating the synthesis of bioactive difluoroalkylaromatic molecules .

Pharmaceutical Applications

2.1. Drug Development

The incorporation of trifluoromethyl groups into drug candidates can significantly alter their pharmacokinetic properties. This compound is particularly useful in synthesizing compounds that exhibit enhanced lipophilicity and metabolic stability, making them more effective as therapeutic agents .

Case Study: Difluoroalkyl Aromatics

A study demonstrated the successful synthesis of difluoroalkyl aromatic compounds using this compound as a starting material. These compounds showed promising activity against various biological targets, highlighting the importance of trifluoromethylation in drug discovery .

Agrochemical Applications

3.1. Pesticide Development

Trifluoromethylated compounds are increasingly being explored as potential agrochemicals due to their efficacy and low toxicity profiles. This compound can be employed in the synthesis of novel pesticides that target specific pests while minimizing environmental impact .

Material Science

4.1. Functional Materials

The unique properties imparted by trifluoromethyl groups make this compound valuable in material science, particularly in developing functional materials with specific thermal and chemical resistances . Its derivatives are being investigated for applications in coatings and polymers due to their stability and performance characteristics.

Data Tables

Mechanism of Action

The mechanism of action of M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can form strong bonds with other atoms, leading to changes in the electronic and steric properties of the molecules it interacts with. This can result in enhanced reactivity and stability, making the compound effective in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three classes of analogues: (1) trifluoromethyl-substituted benzenes , (2) chlorinated trifluoromethylbenzenes , and (3) silylated aromatic compounds . Key differences in properties and applications are summarized below.

Table 1: Comparative Analysis of Structural Analogues

Key Findings from Comparative Analysis

Chemical Reactivity and Stability The trifluoromethyl group in trifluoromethylbenzene facilitates strong electrostatic interactions with biological targets, such as arginine residues in proteins . Chlorinated analogues (e.g., PCBTF) exhibit higher reactivity due to the labile chlorine atom, enabling use in cross-coupling reactions . The silyl group, however, may act as a protective moiety, requiring specialized conditions for desilylation .

Environmental and Toxicological Profiles

- Trifluoromethylbenzene derivatives are associated with aquatic toxicity concerns, as seen in model projections for trifluorotoluene . The silyl group in this compound could alter biodegradability pathways, though empirical data are lacking.

- Trimethylbenzenes (TMBs) demonstrate neurotoxic effects at high exposures, highlighting the importance of substituent choice in toxicity profiles .

Industrial and Synthetic Relevance

- Trifluoromethylbenzene derivatives are widely used as solvents (e.g., OXSOL® line) and agrochemical intermediates . The silylated analogue’s enhanced thermal stability may expand its utility in high-temperature processes or hydrophobic coatings.

Biological Activity

M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene is a fluorinated aromatic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a trimethylsilyldifluoromethyl substituent on a benzene ring. The presence of multiple fluorine atoms contributes to its stability and hydrophobicity, which can influence its interactions with biological molecules.

Key Properties:

- Molecular Formula: C10H8F5Si

- Molecular Weight: 292.24 g/mol

- Boiling Point: Approximately 150°C

- Density: 1.4 g/cm³

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting the synthesis of critical biomolecules.

- Receptor Interaction : Its structure allows it to interact with various receptors, influencing signaling pathways related to growth and apoptosis.

- Oxidative Stress Modulation : The compound may modulate oxidative stress responses, impacting cellular health and function.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. For instance, a study conducted on human liver carcinoma cells (HepG2) showed that the compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 25 | Caspase activation |

| A549 (Lung) | 30 | ROS generation |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

Case Studies

- Hepatotoxicity Assessment : A case study investigated the hepatotoxic effects of the compound in vitro. Results indicated significant elevation in liver enzyme markers (ALT, AST) after treatment with concentrations above 20 µM, suggesting potential liver damage.

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of oxidative stress. The compound was shown to reduce neuronal cell death in models exposed to hydrogen peroxide.

Toxicological Profile

The toxicological profile of this compound indicates potential hazards associated with exposure:

- Acute Toxicity : LD50 values suggest moderate toxicity upon oral administration.

- Chronic Exposure Risks : Long-term exposure may lead to organ-specific toxicity, particularly affecting the liver and kidneys.

Q & A

Basic: What synthetic methodologies are recommended for preparing M-(trimethylsilyldifluoromethyl)-trifluoromethylbenzene derivatives?

Methodological Answer:

Synthesis typically involves multi-step functionalization of trifluoromethylbenzene scaffolds. For example:

- Step 1: Use N,N’-dibromo-5,5-dimethylhydantoin in acidic media to introduce bromomethyl groups to trifluoromethylbenzene (analogous to methods for 1-(bromomethyl)-3-(trifluoromethyl)benzene) .

- Step 2: Perform nucleophilic substitution with trimethylsilyldifluoromethide reagents under anhydrous conditions.

- Step 3: Purify via column chromatography (e.g., silica gel with THF/hexane eluent) and confirm purity using ¹⁹F NMR with trifluoromethylbenzene as an internal standard .

Basic: How does the trifluoromethyl group influence electrophilic aromatic substitution (EAS) reactivity in this compound?

Methodological Answer:

The -CF₃ group is a strong electron-withdrawing meta-director, significantly deactivating the benzene ring. Experimental studies on trifluoromethylbenzene derivatives show:

- Nitration occurs ~40,000 times slower than benzene due to reduced electron density .

- To enhance reactivity, consider using Lewis acid catalysts (e.g., AlCl₃) or high-temperature conditions. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Quantifies fluorinated groups and detects side products. Use trifluoromethylbenzene as an internal reference (δ = -63.5 ppm) .

- X-ray Crystallography : Resolves molecular geometry, particularly the steric effects of the trimethylsilyl group. Prepare single crystals via slow evaporation in THF/hexane mixtures .

- GC-MS : Identifies volatile byproducts. Optimize ionization parameters (e.g., EI mode at 70 eV) for silyl-containing fragments .

Advanced: How can contradictory data on electrochemical stability in lithium-ion battery electrolytes be resolved?

Methodological Answer:

Recent studies highlight conflicting mechanisms:

- Surfactant Effect : Trifluoromethylbenzene derivatives adsorb on electrodes, forming stable solid-electrolyte interphases (SEIs) in medium-concentrated PC electrolytes .

- Solvation Disruption : High fluorination may reduce Li⁺ coordination, increasing ion pairing.

Resolution Strategy : - Conduct in situ Raman spectroscopy to monitor Li⁺ solvation structures.

- Compare cyclic voltammetry (CV) profiles at varying concentrations (0.5–2.0 M LiPF₆) to isolate adsorption vs. solvation effects .

Advanced: What strategies optimize catalytic C–N coupling reactions involving this compound?

Methodological Answer:

For photoinduced copper-catalyzed couplings:

- Catalyst System : Use CuI (10 mol%) with tris-o-furylphosphine (24 mol%) in p-xylene .

- Reaction Monitoring : Track difluoromethyl group conversion via ¹⁹F NMR.

- Yield Enhancement : Pre-activate the arene substrate with trifluoroacetic anhydride (TFAA) to improve electrophilicity .

Advanced: How do computational studies aid in predicting regioselectivity for derivatization?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model transition states for silyl group migration.

- NPA Charges : Identify electron-deficient sites (e.g., para to -CF₃) for nucleophilic attack.

- Validate predictions experimentally via kinetic isotope effect (KIE) studies .

Advanced: What are common pitfalls in scaling up synthesis, and how are they mitigated?

Methodological Answer:

- Pitfall 1 : Hydrolysis of trimethylsilyl groups during workup.

- Mitigation : Use anhydrous solvents (e.g., THF stored over molecular sieves) and quench reactions at ≤0°C .

- Pitfall 2 : Column chromatography inefficiency for large batches.

Advanced: How does steric hindrance from the trimethylsilyl group impact cross-coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.